molecular formula C9H8N2O B1593692 2-Methylphthalazin-1-one CAS No. 6091-81-2

2-Methylphthalazin-1-one

Cat. No. B1593692
CAS RN: 6091-81-2
M. Wt: 160.17 g/mol
InChI Key: ZXMPSTMIJQZYLV-UHFFFAOYSA-N
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Patent
US04096143

Procedure details

A solution of 29.4 g (0.1 mole) of α,α-dibromomethyl-o-toluic acid and 14.7 g (0.32 mole) of methylhydrazine in 100 ml of ethanol was heated under reflux for 3 hours. The solvent was evaporated under reduced pressure, and the residue recrystalized from ethanol to give 12.0 g (yield: 75%) of 2-methyl-1-phthalazinone having a melting point of 111°-112° C.
Name
α,α-dibromomethyl-o-toluic acid
Quantity
29.4 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
BrC[CH:3](CBr)[C:4]1[C:5]([C:10]([OH:12])=O)=[CH:6][CH:7]=[CH:8][CH:9]=1.[CH3:15][NH:16][NH2:17]>C(O)C>[CH3:15][N:16]1[N:17]=[CH:3][C:4]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:10]1=[O:12]

Inputs

Step One
Name
α,α-dibromomethyl-o-toluic acid
Quantity
29.4 g
Type
reactant
Smiles
BrCC(C=1C(=CC=CC1)C(=O)O)CBr
Name
methylhydrazine
Quantity
14.7 g
Type
reactant
Smiles
CNN
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue recrystalized from ethanol

Outcomes

Product
Name
Type
product
Smiles
CN1C(C2=CC=CC=C2C=N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.